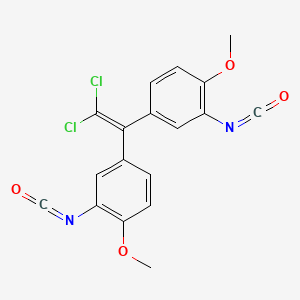
1,1'-(2,2-Dichloroethene-1,1-diyl)bis(3-isocyanato-4-methoxybenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2,2-Dichloroethene-1,1-diyl)bis(3-isocyanato-4-methoxybenzene) is a complex organic compound characterized by the presence of dichloroethene and isocyanate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,2-Dichloroethene-1,1-diyl)bis(3-isocyanato-4-methoxybenzene) typically involves the reaction of 2,2-dichloroethene with 3-isocyanato-4-methoxybenzene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds followed by their subsequent reaction to form the final product. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(2,2-Dichloroethene-1,1-diyl)bis(3-isocyanato-4-methoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The isocyanate groups can undergo nucleophilic substitution reactions with amines to form urea derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Primary or secondary amines in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of urea derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(2,2-Dichloroethene-1,1-diyl)bis(3-isocyanato-4-methoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1,1’-(2,2-Dichloroethene-1,1-diyl)bis(3-isocyanato-4-methoxybenzene) involves its interaction with nucleophiles due to the presence of isocyanate groups. These groups can react with amines, alcohols, and other nucleophiles to form stable adducts. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol): Similar structure but with methyl groups instead of methoxy groups.
1,1’-(2,2-Dichloroethane-1,1-diyl)bis(3-methylurea): Contains urea groups instead of isocyanate groups.
2,2-Bis(4-chlorophenyl)-1,1-dichloroethane: Similar dichloroethene backbone but different substituents.
Eigenschaften
CAS-Nummer |
89264-27-7 |
|---|---|
Molekularformel |
C18H12Cl2N2O4 |
Molekulargewicht |
391.2 g/mol |
IUPAC-Name |
4-[2,2-dichloro-1-(3-isocyanato-4-methoxyphenyl)ethenyl]-2-isocyanato-1-methoxybenzene |
InChI |
InChI=1S/C18H12Cl2N2O4/c1-25-15-5-3-11(7-13(15)21-9-23)17(18(19)20)12-4-6-16(26-2)14(8-12)22-10-24/h3-8H,1-2H3 |
InChI-Schlüssel |
CZJKHOUKXLGKEC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=C(Cl)Cl)C2=CC(=C(C=C2)OC)N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















